6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride
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Overview
Description
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the CAS Number: 2411305-91-2 . It has a molecular weight of 165.64 and its IUPAC name is 6-fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for 6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride is 1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride is a powder . It has a molecular weight of 165.64 . The compound is typically stored at 4 degrees Celsius .Scientific Research Applications
1. Neuroprotective and Behavioral Properties of Flupirtine
Flupirtine, a fluorinated compound, demonstrates neuroprotective and behavioral properties, including cyto- and neuroprotective potential, anticonvulsant effects, and myorelaxant properties. It suggests that fluorinated compounds, similar to "6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride", might have applications in neurological research or therapeutic development (Schuster et al., 1998).
2. Environmental and Toxicological Studies of Fluorinated Alternatives
The environmental and toxicological impacts of novel fluorinated compounds, such as PFAS alternatives, are areas of active research. These studies focus on understanding the persistence, bioaccumulation, toxicity, and long-distance migration of fluorinated pollutants. Such research indicates that "6-Fluoro-6-methyl-2-azaspiro[3.3]heptane hydrochloride" could potentially be studied for its environmental impact and safety profile (Wang et al., 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
6-fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c1-6(8)2-7(3-6)4-9-5-7;/h9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGNNKUOOIQAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C1)CNC2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-6-methyl-2-azaspiro[3.3]heptane;hydrochloride |
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